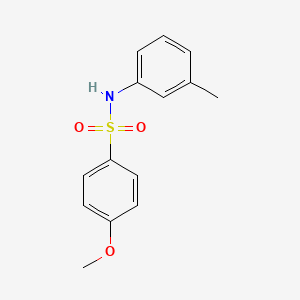

4-Methoxy-N-(m-tolyl)benzenesulfonamide

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C14H15NO3S |

|---|---|

Poids moléculaire |

277.34 g/mol |

Nom IUPAC |

4-methoxy-N-(3-methylphenyl)benzenesulfonamide |

InChI |

InChI=1S/C14H15NO3S/c1-11-4-3-5-12(10-11)15-19(16,17)14-8-6-13(18-2)7-9-14/h3-10,15H,1-2H3 |

Clé InChI |

FOYUCEICQSGHMO-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC |

Origine du produit |

United States |

Advanced Spectroscopic and Chromatographic Characterization of 4 Methoxy N M Tolyl Benzenesulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment of 4-Methoxy-N-(m-tolyl)benzenesulfonamide

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus within 4-Methoxy-N-(m-tolyl)benzenesulfonamide can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments. The spectrum would feature distinct signals for the aromatic protons on both the 4-methoxyphenyl (B3050149) and m-tolyl rings, as well as singlets for the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups, and a broad singlet for the sulfonamide proton (-NH-). The aromatic region would be complex due to spin-spin coupling between adjacent protons. Protons on the 4-methoxyphenyl ring typically appear as two doublets (an AA'BB' system), while the four protons on the m-tolyl ring would present a more intricate pattern of multiplets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Distinct signals are anticipated for the methyl and methoxy carbons in the aliphatic region (δ < 60 ppm). In the aromatic region (δ 110-165 ppm), separate signals for each of the twelve aromatic carbons would be observed, with their chemical shifts influenced by the electronic effects of their respective substituents (-SO₂NH-, -OCH₃, -CH₃). The carbon attached to the methoxy group is expected to be the most downfield-shifted due to the strong deshielding effect of the oxygen atom. Spectroscopic data for analogous compounds, such as 4-Methoxy-N-phenylbenzenesulfonamide and N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide, support these expected chemical shift ranges rsc.org.

Predicted NMR Data for 4-Methoxy-N-(m-tolyl)benzenesulfonamide

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -NH | ~7.5-8.5 | Broad Singlet |

| ¹H | Ar-H (4-methoxyphenyl) | ~7.7 (d), ~6.9 (d) | Doublet |

| ¹H | Ar-H (m-tolyl) | ~6.9-7.2 | Multiplet |

| ¹H | -OCH₃ | ~3.8 | Singlet |

| ¹H | -CH₃ | ~2.3 | Singlet |

| ¹³C | Ar-C (C-SO₂) | ~130-135 | - |

| ¹³C | Ar-C (C-OCH₃) | ~163 | - |

| ¹³C | Ar-C (m-tolyl) | ~120-140 | - |

| ¹³C | Ar-C (4-methoxyphenyl) | ~114, ~129 | - |

| ¹³C | -OCH₃ | ~55 | - |

| ¹³C | -CH₃ | ~21 | - |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Purity Assessment and Fragmentation Analysis of 4-Methoxy-N-(m-tolyl)benzenesulfonamide

UHPLC-MS/MS combines the high-resolution separation power of UHPLC with the sensitive detection and structural analysis capabilities of tandem mass spectrometry. This technique is crucial for verifying the purity of the compound and for confirming its molecular weight and structure through fragmentation analysis.

Purity Assessment: A UHPLC method, typically employing a reversed-phase column (e.g., C18), can effectively separate 4-Methoxy-N-(m-tolyl)benzenesulfonamide from any starting materials, by-products, or isomers. The purity is determined by integrating the peak area of the target compound relative to the total area of all detected peaks in the chromatogram.

Fragmentation Analysis: Electrospray ionization (ESI) in positive ion mode would generate the protonated molecular ion [M+H]⁺. Subsequent collision-induced dissociation (CID) in the mass spectrometer provides a reproducible fragmentation pattern that serves as a structural fingerprint. For arylsulfonamides, characteristic fragmentation pathways have been extensively studied. nih.gov A primary and frequently observed fragmentation is the neutral loss of sulfur dioxide (SO₂, 64 Da) via rearrangement. nih.govresearchgate.net Other significant fragmentation pathways include the cleavage of the S-N bond and the C-S bonds, leading to characteristic fragment ions corresponding to the 4-methoxybenzenesulfonyl and m-tolylaminyl moieties. researchgate.net

Predicted MS/MS Fragmentation Data for 4-Methoxy-N-(m-tolyl)benzenesulfonamide ([C₁₄H₁₅NO₃S+H]⁺, m/z 278.08)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 278.08 | 214.10 | SO₂ (64 Da) | [M+H-SO₂]⁺ |

| 278.08 | 171.02 | C₇H₇N (107 Da) | [CH₃OC₆H₄SO₂]⁺ |

| 278.08 | 108.08 | C₇H₇O₃S (171 Da) | [CH₃C₆H₄NH₂]⁺ |

| 171.02 | 155.03 | CH₄ (16 Da) | [C₆H₄O₂S]⁺ |

| 171.02 | 107.05 | SO₂ (64 Da) | [CH₃OC₆H₄]⁺ |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis of 4-Methoxy-N-(m-tolyl)benzenesulfonamide

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. eag.comresearchgate.net While FTIR measures the absorption of infrared radiation by bonds with a changing dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light from bonds with a changing polarizability. thermofisher.comsapub.org Together, they provide a comprehensive vibrational fingerprint of the compound.

The spectra of 4-Methoxy-N-(m-tolyl)benzenesulfonamide would be dominated by characteristic bands from the sulfonamide group and the substituted aromatic rings. The key vibrational modes include:

-SO₂- Group: Strong asymmetric and symmetric stretching vibrations are hallmarks of the sulfonyl group, typically appearing in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

N-H Group: The N-H stretching vibration is expected around 3300-3200 cm⁻¹, with its exact position and shape being sensitive to hydrogen bonding.

Aromatic Rings: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the rings are observed in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations (900-675 cm⁻¹) are diagnostic of the substitution pattern.

C-O and C-N Bonds: The aryl-O-CH₃ ether linkage will show a strong C-O stretching band, while the S-N and C-N stretching vibrations will also be present.

These assignments are consistent with spectral data reported for various sulfonamide derivatives. nih.govjcsp.org.pk

Expected Characteristic Vibrational Frequencies for 4-Methoxy-N-(m-tolyl)benzenesulfonamide

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (FTIR/Raman) |

|---|---|---|---|

| N-H Stretch | -NH- | 3300 - 3200 | Medium / Weak |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium / Strong |

| Aliphatic C-H Stretch | -CH₃, -OCH₃ | 3000 - 2850 | Medium / Medium |

| Aromatic C=C Stretch | Ar C=C | 1600 - 1450 | Strong / Strong |

| SO₂ Asymmetric Stretch | -SO₂- | 1370 - 1330 | Strong / Medium |

| SO₂ Symmetric Stretch | -SO₂- | 1180 - 1160 | Strong / Strong |

| Aryl-O-C Asymmetric Stretch | Ar-O-CH₃ | 1270 - 1230 | Strong / Medium |

| S-N Stretch | -SO₂-N- | 950 - 870 | Medium / Medium |

X-ray Crystallography for Single-Crystal Structure Determination of 4-Methoxy-N-(m-tolyl)benzenesulfonamide

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While a crystal structure for the specific m-tolyl isomer is not publicly available, analysis of closely related structures, such as N-(4-acetylphenyl)-4-methoxybenzenesulfonamide and other sulfonamide derivatives, allows for a detailed prediction of its molecular conformation and packing. researchgate.net

The molecule is expected to adopt a non-planar, V-shaped conformation, with a significant dihedral angle between the planes of the two aromatic rings. researchgate.net The geometry around the sulfur atom will be tetrahedral. The central C-S-N-C torsion angle is a key conformational parameter that defines the relative orientation of the aryl groups. nih.gov In the solid state, intermolecular hydrogen bonds involving the sulfonamide N-H proton as a donor and a sulfonyl oxygen atom as an acceptor are expected to be a dominant feature, often leading to the formation of dimers or chains. nih.govnih.gov Weaker interactions, such as C-H···O and C-H···π interactions, would further stabilize the three-dimensional crystal lattice. researchgate.net

Crystallographic Data for the Analogous Compound N-(4-acetylphenyl)-4-methoxybenzenesulfonamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₅NO₄S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (between rings) | 86.56 (9)° |

| Key Bond Length (S=O) | ~1.43 Å |

| Key Bond Length (S-N) | ~1.64 Å |

| Key Bond Length (S-C) | ~1.76 Å |

| Dominant Intermolecular Interaction | N—H···O Hydrogen Bonds |

Data from a related structure, N-(4-acetylphenyl)-4-methoxybenzenesulfonamide, as a predictive model. researchgate.net

Advanced Chromatographic Separations for Isomeric Purity of 4-Methoxy-N-(m-tolyl)benzenesulfonamide

The synthesis of 4-Methoxy-N-(m-tolyl)benzenesulfonamide from m-toluidine (B57737) can potentially be contaminated with positional isomers, namely the ortho and para derivatives, if the starting materials are not isomerically pure. Advanced chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are essential for the separation and quantification of these isomers to ensure the isomeric purity of the final compound.

The separation of positional isomers is based on subtle differences in their physicochemical properties, such as polarity, dipole moment, and molecular shape, which affect their interaction with the stationary and mobile phases. plos.org A reversed-phase HPLC (RP-HPLC) method is typically employed for the analysis of sulfonamides. researchgate.net

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, providing a nonpolar surface for hydrophobic interactions.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. researchgate.net A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve baseline separation of all three isomers (ortho, meta, para).

The elution order of the isomers depends on their relative polarity. Generally, the most polar isomer will elute first, and the least polar will have the longest retention time. The difference in the position of the methyl group on the tolyl ring leads to distinct molecular geometries and polarities among the o-, m-, and p-isomers, enabling their chromatographic resolution. acs.orgnih.gov The development of such a method is critical for quality control, allowing for the accurate assessment of the isomeric purity of 4-Methoxy-N-(m-tolyl)benzenesulfonamide.

Computational and Theoretical Investigations of 4 Methoxy N M Tolyl Benzenesulfonamide

Quantum Chemical Calculations on the Electronic and Molecular Structure of 4-Methoxy-N-(m-tolyl)benzenesulfonamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, including Density Functional Theory (DFT) and Ab Initio techniques, are employed to model the electronic and geometric structure of 4-Methoxy-N-(m-tolyl)benzenesulfonamide with high accuracy.

Density Functional Theory (DFT) Studies on Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. For sulfonamide derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are commonly performed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

The HOMO and LUMO are the frontier molecular orbitals, and their energy gap is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of charge transfer within the molecule. nih.gov For sulfonamide compounds, the distribution of these orbitals is also analyzed; the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. This distribution helps in understanding the sites susceptible to electrophilic and nucleophilic attack.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to further quantify the molecule's reactivity. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η) (where μ is the electronic chemical potential, -χ)

These descriptors provide a quantitative measure of the molecule's stability and reactivity, aiding in the prediction of its behavior in chemical reactions.

Table 1: Representative Reactivity Descriptors for Sulfonamide Derivatives

| Descriptor | Typical Calculated Values | Significance |

| HOMO Energy | -6 to -7 eV | Indicates electron-donating ability |

| LUMO Energy | -1 to -2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4 to 5 eV | Relates to chemical reactivity and stability |

| Electronegativity | 3 to 4 eV | Measures the power to attract electrons |

| Chemical Hardness | 2 to 3 eV | Measures resistance to change in electron distribution |

Note: The values presented are typical for sulfonamide derivatives and may vary for 4-Methoxy-N-(m-tolyl)benzenesulfonamide.

Ab Initio Methods for Conformational Analysis and Energy Minima of 4-Methoxy-N-(m-tolyl)benzenesulfonamide

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods are crucial for performing conformational analysis to identify the most stable three-dimensional arrangement of atoms in a molecule. For a flexible molecule like 4-Methoxy-N-(m-tolyl)benzenesulfonamide, with several rotatable bonds, multiple low-energy conformations, or conformers, can exist.

The potential energy surface of the molecule is scanned by systematically rotating key dihedral angles, such as those around the S-N and N-C bonds. For each conformation, the energy is calculated to identify the global and local energy minima. These calculations reveal the preferred spatial orientation of the methoxy (B1213986), benzenesulfonamide (B165840), and m-tolyl groups. For instance, in the closely related compound 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, crystallographic studies have shown a specific dihedral angle between the sulfonyl benzene (B151609) ring and the aniline (B41778) ring of 63.36 (19)°. nih.gov Such studies provide valuable benchmarks for computational conformational analyses. The molecule is also observed to be twisted at the S-N bond. nih.gov Understanding the stable conformers is essential as the biological activity of a molecule is often dependent on its three-dimensional shape.

Molecular Dynamics (MD) Simulations of 4-Methoxy-N-(m-tolyl)benzenesulfonamide Interactions with Biological Environments

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the molecule and its interactions with its environment over time. MD simulations model the movement of atoms and molecules based on classical mechanics.

For 4-Methoxy-N-(m-tolyl)benzenesulfonamide, MD simulations can be used to understand its behavior in a biological context, such as in an aqueous solution or near a cell membrane. These simulations can reveal how the molecule interacts with water molecules, ions, and other biological macromolecules, providing information on its solubility, stability, and transport properties. The flexibility of the sulfonamide and its ability to form hydrogen bonds are key aspects that can be explored through MD simulations.

Molecular Docking Studies of 4-Methoxy-N-(m-tolyl)benzenesulfonamide with Specific Target Biomolecules (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. longdom.org This method is extensively used in drug discovery to understand how a ligand, such as 4-Methoxy-N-(m-tolyl)benzenesulfonamide, might interact with a biological target, typically a protein or enzyme.

The process involves placing the three-dimensional structure of the sulfonamide into the binding site of a target protein and evaluating the binding affinity using a scoring function. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For sulfonamide derivatives, common targets for docking studies include enzymes like carbonic anhydrases, dihydrofolate reductase, and various proteases. The results of molecular docking can provide a rationale for the observed biological activity of a compound and guide the design of new derivatives with improved potency and selectivity. For example, docking studies on other sulfonamides have identified crucial interactions with amino acid residues like Lys 53, Leu 171, and Val 38 in the active site of target proteins. longdom.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Mechanism Relationship (QSMR) Modeling of 4-Methoxy-N-(m-tolyl)benzenesulfonamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Mechanism Relationship (QSMR) are computational modeling approaches that aim to correlate the chemical structure of a series of compounds with their biological activity or mechanism of action, respectively.

In a QSAR study of 4-Methoxy-N-(m-tolyl)benzenesulfonamide derivatives, a set of molecules with varying structural modifications would be synthesized and their biological activity tested. niscpr.res.innih.gov Then, a wide range of molecular descriptors (physicochemical, electronic, and steric properties) are calculated for each compound. mdpi.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the observed activity. tandfonline.comresearchgate.netresearchgate.net A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates. nih.gov

QSMR modeling takes this a step further by attempting to relate the structural features of the molecules to their mechanism of action, providing deeper insights into how the compounds exert their biological effects.

Table 2: Common Descriptors Used in QSAR Studies of Sulfonamides

| Descriptor Class | Examples |

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges |

| Steric | Molecular volume, Surface area, Molar refractivity |

| Hydrophobic | LogP (partition coefficient) |

| Topological | Connectivity indices, Shape indices |

Prediction of Reaction Mechanisms and Degradation Pathways of 4-Methoxy-N-(m-tolyl)benzenesulfonamide using Computational Approaches

Computational methods are also valuable for elucidating the potential reaction mechanisms and degradation pathways of 4-Methoxy-N-(m-tolyl)benzenesulfonamide. DFT calculations can be used to model the reaction of the sulfonamide with various reactive species, such as hydroxyl radicals, which are important in environmental degradation processes. researchgate.net

By calculating the activation energies and reaction enthalpies for different possible reaction pathways, the most likely degradation mechanisms can be identified. researchgate.net For sulfonamides, potential degradation routes include the cleavage of the S-N bond, hydroxylation of the aromatic rings, and transformations of the substituent groups. researchgate.net Understanding these pathways is crucial for assessing the environmental fate and persistence of the compound.

Mechanistic Biological Studies and Target Engagement of 4 Methoxy N M Tolyl Benzenesulfonamide

Enzyme Inhibition Kinetics and Elucidation of Mechanism of Action for 4-Methoxy-N-(m-tolyl)benzenesulfonamide (e.g., Carbonic Anhydrase, Dihydropteroate (B1496061) Synthase, Urease)

No studies detailing the inhibitory activity, kinetics (such as Kᵢ or IC₅₀ values), or mechanism of action of 4-Methoxy-N-(m-tolyl)benzenesulfonamide against enzymes like carbonic anhydrase, dihydropteroate synthase, or urease are available.

Receptor Binding Studies and Allosteric Modulation by 4-Methoxy-N-(m-tolyl)benzenesulfonamide

There is no published research on the binding affinity of this compound to any specific biological receptors or any evidence of its potential role as an allosteric modulator.

Cellular Pathway Modulation and Signaling Events Triggered by 4-Methoxy-N-(m-tolyl)benzenesulfonamide in In Vitro Models

Information regarding the effects of this compound on cellular signaling pathways, protein expression, or other downstream cellular events in in vitro models has not been reported in the scientific literature.

Investigation of 4-Methoxy-N-(m-tolyl)benzenesulfonamide as a Molecular Probe for Elucidating Biological Processes

The potential application of this compound as a molecular probe has not been investigated, as its specific biological targets and mechanisms are unknown.

In Vitro and In Vivo (Animal Model) Mechanistic Studies on the Cellular and Subcellular Effects of 4-Methoxy-N-(m-tolyl)benzenesulfonamide

No in vitro or in vivo studies describing the cellular, subcellular, or physiological effects of 4-Methoxy-N-(m-tolyl)benzenesulfonamide are available.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of 4 Methoxy N M Tolyl Benzenesulfonamide Analogues

Design and Synthesis of Systematic Analogues of 4-Methoxy-N-(m-tolyl)benzenesulfonamide with Rational Structural Modifications

The design of analogues of 4-Methoxy-N-(m-tolyl)benzenesulfonamide is rooted in established medicinal chemistry principles to probe the structure-activity relationship (SAR). The core scaffold consists of a 4-methoxyphenyl (B3050149) ring, a sulfonamide linker, and an m-tolyl ring, providing three primary regions for modification. Rational structural alterations are typically introduced to vary steric bulk, electronic properties, and hydrogen-bonding potential to optimize biological activity and selectivity.

The fundamental synthesis of the parent compound and its analogues involves the condensation of a substituted arylsulfonyl chloride with a substituted aniline (B41778). For 4-Methoxy-N-(m-tolyl)benzenesulfonamide, this is achieved by reacting 4-methoxybenzenesulfonyl chloride with m-toluidine (B57737), usually in the presence of a base like pyridine (B92270).

Systematic modifications can be synthesized through various established methods:

Modification of the N-aryl (m-tolyl) ring: A diverse range of substituted anilines can be used in the initial condensation reaction to explore the effect of different substituents on this ring.

Modification of the S-aryl (4-methoxyphenyl) ring: A variety of substituted benzenesulfonyl chlorides can be employed to investigate the impact of altering the methoxy (B1213986) group or adding other functionalities.

Advanced Synthetic Strategies: For more complex analogues, modern cross-coupling reactions are utilized. For instance, the Suzuki-Miyaura cross-coupling can be employed to introduce styryl groups onto the N-aryl ring, starting from a halogenated precursor like N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide. mdpi.com Similarly, O-substituted derivatives can be prepared by treating a hydroxylated parent compound with different electrophiles in the presence of a base. researchgate.net

These synthetic approaches allow for the systematic and rational generation of a library of analogues, which is essential for detailed SAR and Structure-Mechanism Relationship (SMR) studies.

Identification of Key Pharmacophoric Features and Essential Structural Elements within the 4-Methoxy-N-(m-tolyl)benzenesulfonamide Scaffold

The 4-Methoxy-N-(m-tolyl)benzenesulfonamide scaffold possesses several key features that are critical for its molecular interactions. Analysis of crystal structures of closely related analogues, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, provides a foundational understanding of the three-dimensional arrangement of these features. nih.govresearchgate.net

The essential pharmacophoric elements are:

Two Aromatic Rings: The 4-methoxyphenyl ring and the tolyl ring serve as hydrophobic regions that can engage in van der Waals, hydrophobic, and π-π stacking interactions with biological targets. mdpi.com In the crystal structure of an analogue, the p-tolyl ring was observed to be involved in π-π stacking interactions with tryptophan and tyrosine residues. mdpi.com

Sulfonamide Linker (-SO₂NH-): This is a critical functional group. The nitrogen atom (N-H) acts as a hydrogen bond donor, while the two sulfonyl oxygens (O=S=O) are potent hydrogen bond acceptors. nih.govresearchgate.net These interactions are fundamental for anchoring the ligand within a binding pocket. For example, N—H⋯O hydrogen bonds are consistently observed in the crystal structures of these compounds, forming key intermolecular links. nih.govresearchgate.net

Defined Conformational Preference: The molecule is not planar. There is a significant twist at the S-N bond, resulting in a specific dihedral angle between the two aromatic rings. In 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, this angle is 63.36 (19)°, while in N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, it is 44.26 (13)°. nih.govresearchgate.net This defined three-dimensional shape is a crucial determinant for complementarity with a specific binding site. The torsion angle around the S-N bond (C-S-N-C) further defines the relative orientation of the two aryl moieties. nih.govresearchgate.net

These elements collectively form the pharmacophore, where the spatial arrangement of the hydrophobic aromatic rings and the hydrogen-bonding sulfonamide group is paramount for biological recognition.

Influence of Substituent Effects on the Mechanistic Biological Profile of 4-Methoxy-N-(m-tolyl)benzenesulfonamide Derivatives

The biological profile of derivatives of the 4-Methoxy-N-(m-tolyl)benzenesulfonamide scaffold is highly sensitive to the nature and position of substituents on the aromatic rings. Systematic variation of these substituents has a profound impact on potency and selectivity for various biological targets, such as enzymes. researchgate.netmdpi.com

Studies on related benzenesulfonamide (B165840) series have demonstrated several key trends:

S-Aryl Ring Substituents: The 4-methoxy group on the benzenesulfonamide ring is also a key modulator. This group is largely coplanar with the benzene (B151609) ring to which it is attached. nih.govresearchgate.net Its replacement or modification would alter the electronic properties of the sulfonamide and could influence interactions with the target protein.

Introduction of Larger Moieties: The addition of a 5-styryl arm to a related 2-acetyl-4-(methylbenzene)sulfonamide scaffold led to a significant increase in anticholinesterase activity. mdpi.com This highlights that extending the molecule to access additional binding pockets can dramatically enhance potency.

The following interactive table summarizes the observed influence of specific structural modifications on the biological activity of related benzenesulfonamide analogues.

These findings underscore that both electronic and steric factors of substituents play a crucial role in modulating the biological activity of this class of compounds. The orientation of the tail moiety and the presence of polar groups are known to strongly influence potency and selectivity. mdpi.com

Stereochemical Implications for the Mechanistic Interactions of 4-Methoxy-N-(m-tolyl)benzenesulfonamide Analogues

While 4-Methoxy-N-(m-tolyl)benzenesulfonamide itself is an achiral molecule, stereochemical considerations, particularly regarding its conformation, are vital for understanding its mechanistic interactions. The molecule's three-dimensional structure, dictated by bond rotations, directly impacts its ability to fit within a chiral biological binding site, such as an enzyme's active site.

The most significant stereochemical feature is the conformational flexibility around the sulfonamide linker, specifically the S-N bond. The C-S-N-C torsion angle determines the spatial relationship between the two aromatic rings. nih.govresearchgate.net Crystal structure analyses of analogues reveal that the conformation is trans and gauche with respect to the two S=O bonds. mdpi.com This preferred conformation minimizes steric hindrance and optimizes intramolecular electronic interactions, but it also pre-organizes the molecule for binding.

Furthermore, if chiral centers were introduced into the scaffold, for example, by adding a chiral side chain to one of the rings, it would be expected that the resulting enantiomers would exhibit different biological potencies. This stereoselectivity would arise from the differential ability of the enantiomers to form the necessary three-point interactions within the chiral environment of the binding pocket.

Development of Predictive Models for Structure-Activity and Structure-Mechanism Relationships based on the 4-Methoxy-N-(m-tolyl)benzenesulfonamide Series

The systematic collection of SAR data for the 4-Methoxy-N-(m-tolyl)benzenesulfonamide series provides the necessary foundation for developing predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) models. These models aim to establish a mathematical correlation between the chemical structure of the analogues and their biological activity.

The development of a predictive QSAR model would typically involve the following steps:

Data Collection: A dataset of synthesized analogues with their corresponding measured biological activities (e.g., IC₅₀ values for enzyme inhibition) would be compiled. mdpi.comresearchgate.net

Descriptor Calculation: For each analogue, a set of molecular descriptors would be calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., Hammett constants, atomic charges), and structural or topological indices.

Model Generation: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build an equation that links the descriptors to the biological activity.

Validation: The model's predictive power would be rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

Such a model could predict the activity of novel, unsynthesized analogues, thereby guiding future design efforts and prioritizing the synthesis of the most promising compounds. By incorporating 3D descriptors (from techniques like CoMFA or CoMSIA), these models can also provide insights into the steric and electrostatic fields required for optimal activity, further refining the understanding of the structure-mechanism relationship.

Potential Applications Beyond Traditional Medicinal Chemistry for 4 Methoxy N M Tolyl Benzenesulfonamide

Catalytic Applications of 4-Methoxy-N-(m-tolyl)benzenesulfonamide and its Metal Complexes

The sulfonamide moiety, characterized by its rigid structure and ability to coordinate with metal ions, makes it a promising ligand for catalysis. While research specifically detailing the catalytic use of 4-Methoxy-N-(m-tolyl)benzenesulfonamide is nascent, the broader class of N-arylbenzenesulfonamides and related disulfonimides have demonstrated significant potential.

Disulfonimides, which feature two sulfonyl groups attached to a single amine, are utilized as catalysts in enantioselective synthesis. wikipedia.org This suggests that the nitrogen atom of the sulfonamide group in 4-Methoxy-N-(m-tolyl)benzenesulfonamide could be similarly functionalized to create chiral catalysts. Furthermore, metal complexes involving sulfonamide derivatives are being investigated for their catalytic prowess. For instance, stationary phases for high-performance liquid chromatography (HPLC) have been developed using diethylenetriamine functionalized silica loaded with transition metal ions like Cu(II), Ni(II), and Zn(II) to separate sulfonamides. american.edu This principle of metal-sulfonamide complexation could be inverted, where complexes of 4-Methoxy-N-(m-tolyl)benzenesulfonamide with transition metals could serve as catalysts for various organic transformations, such as C-X bond formation or oxidation reactions. The electronic properties conferred by the methoxy (B1213986) and tolyl groups could be fine-tuned to influence the catalytic activity and selectivity of such complexes.

Integration of 4-Methoxy-N-(m-tolyl)benzenesulfonamide in Advanced Materials Science

The inherent structural features of 4-Methoxy-N-(m-tolyl)benzenesulfonamide, such as its V-shaped conformation and capacity for hydrogen bonding, make it an attractive candidate for the design of advanced materials. researchgate.net

Supramolecular Assemblies: Crystal structure analyses of closely related N-(aryl)arylsulfonamides reveal the formation of intricate supramolecular architectures. nih.govresearchgate.net For example, in 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, N—H⋯O hydrogen bonds link molecules into one-dimensional chains, which are then interconnected into two-dimensional layers through C—H⋯π interactions. nih.gov Similarly, N-(4-fluorophenyl)-4-methoxybenzenesulfonamide forms a three-dimensional architecture consolidated by N—H⋯O and C—H⋯O hydrogen bonds. nih.govresearchgate.net These non-covalent interactions are fundamental to supramolecular chemistry and suggest that 4-Methoxy-N-(m-tolyl)benzenesulfonamide could be used as a building block to construct complex, self-assembling systems with potential applications in areas like crystal engineering and host-guest chemistry.

Polymers and Liquid Crystals: The rigid, well-defined geometry of benzenesulfonamide (B165840) derivatives is a desirable trait for incorporation into polymers and liquid crystals. The introduction of this moiety can enhance thermal stability, influence chain packing, and introduce specific functionalities. While direct integration of 4-Methoxy-N-(m-tolyl)benzenesulfonamide into these materials is an area for future exploration, the synthesis of reactive mesogens for liquid crystal polymer networks demonstrates the general principle of using aromatic compounds to build materials with specific optical and electronic properties. rug.nl By adding polymerizable groups to the 4-Methoxy-N-(m-tolyl)benzenesulfonamide core, it could be incorporated into polymer backbones or as a pendant group, potentially leading to materials with novel liquid crystalline phases or enhanced performance characteristics.

Agrochemical Applications of 4-Methoxy-N-(m-tolyl)benzenesulfonamide: Mechanistic Insights into Herbicide, Fungicide, or Insecticide Action

The sulfonamide scaffold is a well-established pharmacophore in agrochemicals. Numerous studies have demonstrated the potent herbicidal, fungicidal, and insecticidal activities of various benzenesulfonamide derivatives, suggesting a strong potential for 4-Methoxy-N-(m-tolyl)benzenesulfonamide in this sector.

Insecticidal Action: Research into sulfonamide-based insecticides has identified several compounds with significant activity against various pests. nih.govtandfonline.comacs.orgtandfonline.com For example, certain 4-propargyloxybenzene sulfonamide derivatives have shown potent insecticidal activity against the third-instar larvae of Mythimna separata, with some compounds being many times more effective than the natural product Celangulin V. tandfonline.comtandfonline.com The proposed mechanism of action for some of these compounds involves targeting the H subunit of V-ATPase in the insect's midgut. tandfonline.com Other studies have shown that sulfonamides can act as direct contact insecticides against mosquitoes, making them potentially useful for malaria control programs. researchgate.net The structural similarity of 4-Methoxy-N-(m-tolyl)benzenesulfonamide to these active compounds makes it a promising candidate for development as a novel insecticide.

Fungicidal Activity: The antifungal properties of sulfonamides are also well-documented. nih.govnih.govtandfonline.com Studies on sulfonamide-1,2,4-thiadiazole and sulfonamide-1,2,4-triazole derivatives have revealed significant activity against a range of micromycetes, in some cases exceeding that of the commercial fungicide bifonazole. nih.govnih.gov The presence of the sulfonamide group is crucial for this bioactivity. This indicates that 4-Methoxy-N-(m-tolyl)benzenesulfonamide could serve as a lead structure for the development of new antifungal agents for crop protection.

Table 1: Bioactivity of Representative Sulfonamide Derivatives in Agrochemical Applications This table presents data for various sulfonamide derivatives to illustrate the potential of the chemical class, as direct data for 4-Methoxy-N-(m-tolyl)benzenesulfonamide is not available.

| Compound Type | Application | Target Organism | Observed Activity (LC50 or Efficacy) | Reference |

|---|---|---|---|---|

| 4-Propargyloxybenzene sulfonamide derivative (D16) | Insecticide | Mythimna separata | LC50 = 2.38 mg/mL | tandfonline.com |

| Benzenesulfonamide derivative (C6) | Insecticide | Mythimna separata | LC50 = 0.599 mg/mL | tandfonline.com |

| 3-(Pyridin-2-yl)benzenesulfonamide derivative (II7) | Herbicide | Dayflower, Nightshade | 60 g/ha equivalent to Bentazon at 1440 g/ha | acs.orgnih.gov |

| Triazone derivative with benzenesulfonamidyl group (I-8) | Insecticide | Aphis craccivora | 100% activity at 10 mg/kg | acs.org |

| Sulfonamide-1,2,4-thiadiazole derivatives | Fungicide | Various micromycetes | Significant activity compared to bifonazole | nih.gov |

4-Methoxy-N-(m-tolyl)benzenesulfonamide as a Versatile Building Block in Complex Organic Synthesis

The sulfonamide functional group is relatively stable, making it an excellent protecting group for amines. The classic Hinsberg reaction, which involves the reaction of an amine with a sulfonyl chloride, is a foundational method for detecting primary and secondary amines and highlights the utility of this chemistry. wikipedia.org 4-Methoxy-N-(m-tolyl)benzenesulfonamide, or its constituent precursors (4-methoxybenzenesulfonyl chloride and m-toluidine), can be employed in various synthetic strategies.

The N-H bond of the sulfonamide can be deprotonated, allowing for further functionalization at the nitrogen atom. wikipedia.org This opens pathways to more complex structures, including the aforementioned disulfonimides used in catalysis. The aromatic rings of the molecule also offer sites for further chemical modification through electrophilic aromatic substitution or other cross-coupling reactions, allowing for the synthesis of a diverse library of compounds from a single, versatile scaffold. For example, the synthesis of N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide is achieved through the condensation of 4-aminoacetophenone and 4-methoxybenzenesulfonyl chloride, demonstrating the straightforward assembly of these molecules. researchgate.net This core structure can then be elaborated upon, making 4-Methoxy-N-(m-tolyl)benzenesulfonamide a valuable intermediate in multistep synthetic sequences aimed at creating novel materials or biologically active compounds.

Applications in Analytical Chemistry: Role of 4-Methoxy-N-(m-tolyl)benzenesulfonamide as a Reagent or Component in Stationary Phases

In analytical chemistry, sulfonamides can be utilized both as analytes of interest and as components of the analytical system itself. The distinct chemical properties of 4-Methoxy-N-(m-tolyl)benzenesulfonamide make it suitable for several analytical applications.

Component in Stationary Phases: The ability of sulfonamides to engage in multiple types of molecular interactions—including hydrogen bonding, π-π stacking, and dipole-dipole interactions—makes them interesting candidates for incorporation into stationary phases for chromatography. Stationary phases for HPLC and supercritical fluid chromatography (SFC) have been developed to separate various sulfonamides. american.eduoup.comresearchgate.net For instance, aminopropyl-packed columns are commonly used in SFC for sulfonamide separation. oup.comresearchgate.net Conversely, a molecule like 4-Methoxy-N-(m-tolyl)benzenesulfonamide could be chemically bonded to a silica support to create a novel stationary phase. The specific retention characteristics of such a phase would be governed by the methoxy and tolyl functionalities, potentially offering unique selectivity for separating complex mixtures of aromatic or polar compounds.

Analytical Reagent: The primary amino group of many sulfonamides is a key feature for their detection using colorimetric methods, such as the Bratton-Marshall reaction, which involves diazotization followed by coupling to form a colored azo dye. oup.com While 4-Methoxy-N-(m-tolyl)benzenesulfonamide is a secondary sulfonamide, it can be used as a standard in the development of chromatographic methods for related compounds. nih.gov Furthermore, derivatization reagents like fluorescamine can react with primary sulfonamides to produce fluorescent products, enabling highly sensitive detection. nih.gov As a well-defined chemical entity, 4-Methoxy-N-(m-tolyl)benzenesulfonamide can serve as a reference compound for validating such analytical procedures or as a starting material to synthesize analytical reagents with specific chromophoric or fluorophoric properties.

Challenges and Future Research Directions in 4 Methoxy N M Tolyl Benzenesulfonamide Research

Addressing Synthetic Scalability Challenges for 4-Methoxy-N-(m-tolyl)benzenesulfonamide

The transition from laboratory-scale synthesis to large-scale industrial production is a significant hurdle for many promising pharmaceutical compounds. For 4-Methoxy-N-(m-tolyl)benzenesulfonamide, achieving synthetic scalability is paramount for its potential widespread application. Traditional synthesis methods for sulfonamides often rely on reagents like chlorosulfonic acid, which are highly corrosive, polluting, and present significant safety risks, making them ill-suited for large-scale and environmentally friendly production. thieme-connect.com

Future research must focus on developing greener, more efficient, and scalable synthetic routes. Modern synthetic methodologies offer promising alternatives. thieme-connect.com For instance, metal-free, three-component reactions that utilize stable and safe sulfur sources like sodium or potassium pyrosulfite could provide a more sustainable pathway. thieme-connect.com The development of catalytic methods, potentially using earth-abundant metals, could also enhance efficiency and reduce waste. sci-hub.se A comparative overview of traditional versus modern synthetic strategies highlights the necessary evolution in producing sulfonamides like 4-Methoxy-N-(m-tolyl)benzenesulfonamide.

| Feature | Traditional Synthesis (e.g., Chlorosulfonation) | Modern Synthetic Strategies |

| Reagents | Harsh, corrosive (e.g., chlorosulfonic acid) thieme-connect.com | Milder, safer (e.g., sodium pyrosulfite, catalytic systems) thieme-connect.com |

| Environmental Impact | High pollution and waste generation thieme-connect.com | Reduced waste, greener solvents, higher atom economy |

| Scalability | Difficult and hazardous to scale up | Designed for scalability (e.g., flow chemistry) thieme-connect.com |

| Substrate Scope | Limited, unsuitable for complex or unstable molecules thieme-connect.com | Broad, compatible with diverse functional groups thieme-connect.comacs.org |

| Efficiency | Often multi-step with purification challenges | Higher yields, step-economic processes rsc.org |

Innovations such as mechanochemical synthesis, which minimizes solvent use, and continuous flow chemistry, which offers superior control over reaction parameters and enhances safety, are key areas for investigation to enable the robust and cost-effective production of 4-Methoxy-N-(m-tolyl)benzenesulfonamide. thieme-connect.com

Elucidating Novel Biological Targets and Mechanistic Pathways for 4-Methoxy-N-(m-tolyl)benzenesulfonamide and its Derivatives

The benzenesulfonamide (B165840) scaffold is a privileged structure known to interact with a wide array of biological targets. researchgate.net A primary research thrust for 4-Methoxy-N-(m-tolyl)benzenesulfonamide is the identification of its specific biological targets and the elucidation of its mechanisms of action. While carbonic anhydrase (CA) inhibition is a well-known activity for many sulfonamides, exploring beyond this target is crucial. rsc.orgnih.govtandfonline.com

Future investigations should employ a combination of target-based and phenotypic screening approaches. Research could explore its potential as an inhibitor of other enzymes implicated in disease, such as metallo-β-lactamases in bacteria or various kinases in cancer pathways. nih.govnih.gov For example, certain benzenesulfonamide derivatives have shown activity against the HIV-1 capsid protein, opening a potential avenue in antiviral research. nih.gov A systematic evaluation against a panel of disease-relevant proteins could uncover novel and unexpected activities.

| Potential Target Class | Specific Examples | Therapeutic Area |

| Carbonic Anhydrases | hCA I, hCA II, hCA VII, hCA IX rsc.orgnih.gov | Anticancer, Anticonvulsant, Diuretic researchgate.netrsc.org |

| Viral Proteins | HIV-1 Capsid (CA) Protein nih.gov | Antiviral |

| Bacterial Enzymes | Dihydropteroate (B1496061) Synthase (DHPS), Metallo-β-lactamases nih.govresearchgate.net | Antibacterial |

| Kinases | Various protein kinases | Anticancer |

| Proteases | Matrix Metalloproteinases | Anti-inflammatory, Anticancer |

Once a primary target is identified, detailed mechanistic studies will be necessary. This includes kinetic analysis of enzyme inhibition, structural biology studies (X-ray crystallography or cryo-EM) to visualize the drug-target interaction, and cell-based assays to confirm the downstream effects of target engagement. Understanding these pathways is essential for optimizing the compound's efficacy and selectivity.

Application of Artificial Intelligence and Machine Learning in the Design and Discovery of 4-Methoxy-N-(m-tolyl)benzenesulfonamide Analogues

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.gov These computational tools can significantly accelerate the design and optimization of analogues of 4-Methoxy-N-(m-tolyl)benzenesulfonamide with improved potency, selectivity, and pharmacokinetic properties.

Future research should leverage AI/ML for several key tasks. Generative models can design vast virtual libraries of novel analogues based on the core structure of 4-Methoxy-N-(m-tolyl)benzenesulfonamide. Subsequently, predictive ML models, trained on existing sulfonamide bioactivity data, can screen these virtual compounds to identify the most promising candidates for synthesis. scinito.ai Computational techniques like molecular docking and molecular dynamics (MD) simulations can provide deep insights into how these designed analogues bind to specific biological targets, helping to rationalize structure-activity relationships (SAR). tandfonline.comnih.govnih.gov This in silico approach reduces the time and cost associated with synthesizing and testing large numbers of compounds. nih.gov

| AI/ML Application | Description | Potential Impact |

| Generative Chemistry | Algorithms design novel molecules based on a starting scaffold. | Rapidly creates diverse and novel chemical matter for exploration. |

| Quantitative Structure-Activity Relationship (QSAR) | ML models predict the biological activity of compounds based on their chemical structure. scinito.ai | Prioritizes candidates for synthesis, reducing experimental effort. |

| Molecular Docking & MD Simulations | Simulate the interaction between a ligand and its protein target. tandfonline.comnih.gov | Provides mechanistic insights and guides rational drug design. |

| ADMET Prediction | Models predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new compounds. researchgate.net | Identifies compounds with drug-like properties early in the discovery process. |

Development of Advanced In Vitro Models for Comprehensive Mechanistic Studies of 4-Methoxy-N-(m-tolyl)benzenesulfonamide

To gain a deeper understanding of the biological effects of 4-Methoxy-N-(m-tolyl)benzenesulfonamide, it is crucial to move beyond traditional 2D cell culture systems. Advanced in vitro models that better replicate human physiology are needed for more accurate preclinical assessment. nih.gov

The development and application of organ-on-a-chip (OOC) and 3D organoid models represent a significant future direction. nih.gov For instance, if the compound is investigated for anticancer properties, tumor-on-a-chip models containing patient-derived cells can be used to study its efficacy in a microenvironment that mimics a real tumor. nih.gov Similarly, liver-on-a-chip models can provide more reliable data on the compound's metabolism and potential hepatotoxicity. nih.gov These microphysiological systems offer the advantage of using human cells in a more physiologically relevant context, potentially improving the correlation between preclinical findings and clinical outcomes. nih.gov

| Model Type | Key Features | Application for 4-Methoxy-N-(m-tolyl)benzenesulfonamide |

| 2D Cell Culture | Cells grown in a monolayer on a flat surface. | Initial high-throughput screening for cytotoxicity and basic activity. |

| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates that mimic tissue structure. nih.gov | Efficacy testing in a more complex, tissue-like environment (e.g., tumor spheroids). |

| Organ-on-a-Chip (OOC) | Microfluidic devices containing living cells in continuously perfused microchambers. nih.gov | Mechanistic studies, pharmacokinetic modeling, and toxicity assessment (e.g., Gut-liver-on-a-chip). |

Expanding the Scope of Non-Biological and Industrial Applications for 4-Methoxy-N-(m-tolyl)benzenesulfonamide

While the primary focus for sulfonamides has been medicinal, their unique chemical properties may lend them to various non-biological and industrial applications. A forward-looking research strategy should include the exploration of 4-Methoxy-N-(m-tolyl)benzenesulfonamide in materials science and agrochemistry.

The sulfonamide group can influence the properties of polymers, and as such, 4-Methoxy-N-(m-tolyl)benzenesulfonamide could be investigated as a monomer or an additive in the synthesis of specialty polymers with unique thermal or optical properties. Sulfonamides have also found use as plasticizers and dyes. rsc.org Furthermore, given the broad biological activity of related compounds, its potential as a lead structure for developing new herbicides or fungicides could be explored. Another area of interest is environmental chemistry, where sulfonamides can interact with natural organic matter, which has implications for their environmental fate and mobility. nih.gov

Multidisciplinary Collaboration for a Holistic Understanding of 4-Methoxy-N-(m-tolyl)benzenesulfonamide's Potential

Realizing the full potential of 4-Methoxy-N-(m-tolyl)benzenesulfonamide will require a concerted, multidisciplinary effort. The complexity of moving a compound from initial discovery to a potential application necessitates collaboration among experts from various fields.

Synthetic organic chemists will be needed to develop scalable and green synthetic routes. Computational chemists and data scientists can apply AI/ML tools to design and prioritize new analogues. nih.gov Pharmacologists and biochemists are essential for identifying biological targets and elucidating mechanisms of action. nih.gov Bioengineers can develop and utilize advanced in vitro models to generate more predictive data. nih.gov Finally, materials scientists and chemical engineers can explore its potential in non-biological applications. This synergistic approach, integrating diverse expertise and technologies, will be the key to navigating the challenges and capitalizing on the opportunities presented by 4-Methoxy-N-(m-tolyl)benzenesulfonamide.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methoxy-N-(m-tolyl)benzenesulfonamide, and how are reaction yields optimized?

- Methodological Answer : The compound is typically synthesized via sulfonylation of m-toluidine using 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst). Key steps include:

- Step 1 : React m-toluidine with 4-methoxybenzenesulfonyl chloride in anhydrous dichloromethane at 0–5°C to prevent side reactions.

- Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Yield Optimization : Use excess sulfonyl chloride (1.2–1.5 equivalents) and monitor reaction progress with TLC. Yield improvements (>80%) are achieved by maintaining anhydrous conditions and inert atmospheres (N₂/Ar) to avoid hydrolysis .

Q. How is the structure of 4-Methoxy-N-(m-tolyl)benzenesulfonamide confirmed experimentally?

- Methodological Answer : Structural confirmation requires:

- NMR Spectroscopy : H and C NMR to verify aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion [M+H]⁺ at m/z 307.1 (calculated).

- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides bond-length validation (e.g., S–N bond ~1.63 Å) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Methodological Answer : Screen for antimicrobial, anti-inflammatory, or kinase-inhibitory activity using:

- Antimicrobial Assays : Broth microdilution (MIC determination against S. aureus, E. coli).

- Kinase Inhibition : Fluorescence-based ADP-Glo™ kinase assays (e.g., EGFR or CDK2 targets).

- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ calculation). Standardize assays with positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low regioselectivity in sulfonylation?

- Methodological Answer : Regioselectivity challenges arise from competing sulfonylation at the toluidine’s ortho vs. para positions. Mitigation strategies include:

- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Catalytic Additives : Introduce Lewis acids (e.g., ZnCl₂) to direct sulfonyl group attachment.

- Temperature Gradients : Slow warming (0°C → RT) to favor kinetic control. Validate outcomes via H NMR integration of aromatic protons .

Q. What analytical approaches resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) may stem from impurities or assay conditions. Address by:

- Purity Validation : HPLC (>95% purity) with UV detection (λ = 254 nm).

- Assay Standardization : Use identical cell lines (e.g., HeLa vs. MCF-7) and serum-free media.

- Meta-Analysis : Compare data across studies using standardized units (e.g., µM vs. µg/mL) and statistical tools (ANOVA, p-value <0.05) .

Q. How do electronic effects of the methoxy group influence its reactivity in nucleophilic substitutions?

- Methodological Answer : The methoxy group’s electron-donating nature (+M effect) deactivates the benzene ring, directing electrophilic attacks to the meta position. Mechanistic insights can be derived from:

- DFT Calculations : Gaussian09 simulations to map electron density (e.g., Fukui indices).

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.

- Hammett Plots : Correlate substituent σ values with reaction rates for aryl derivatives .

Q. What strategies enhance solubility for in vivo studies without compromising bioactivity?

- Methodological Answer : Improve aqueous solubility via:

- Prodrug Design : Introduce phosphate esters at the methoxy group (cleaved in vivo).

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (<10% v/v to minimize toxicity).

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2). Validate stability via dynamic light scattering (DLS) and in vitro release profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.